cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride

Triple reuptake inhibitor SERT inhibitor Antidepressant scaffold

Developing triple reuptake inhibitors (TRIs) for treatment-resistant depression demands a scaffold with proven SERT/NET/DAT selectivity and brain penetration. cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride (CAS 1872371-83-9) is a validated [3.3.0] bicyclic building block (cmpd 22a: SERT IC₅₀ 20 nM, selectivity 1:5.5:21.5; in vivo efficacy at 10-30 mpk PO). • HCl salt ensures immediate aqueous solubility for direct assay use • Validated C-ring for linezolid-class antibacterials (M. tuberculosis, MRSA) • Key intermediate for GlyT1 inhibitors & N-type calcium channel blockers ≥98% purity. Ships globally.

Molecular Formula C7H12ClNO
Molecular Weight 161.63
CAS No. 1872371-83-9
Cat. No. B3367647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride
CAS1872371-83-9
Molecular FormulaC7H12ClNO
Molecular Weight161.63
Structural Identifiers
SMILESC1C2CNCC2CC1=O.Cl
InChIInChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H/t5-,6+;
InChIKeyVXGNCPOILAXTAM-KNCHESJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Octahydrocyclopenta[c]pyrrol-5-one Hydrochloride: Physicochemical Profile


cis-Octahydrocyclopenta[c]pyrrol-5-one hydrochloride (CAS 1872371-83-9) is a bicyclic heterocyclic hydrochloride salt with the IUPAC name (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one hydrochloride and molecular formula C₇H₁₂ClNO (MW 161.63 g/mol) [1]. The free base corresponds to (3aR,6aS)-octahydrocyclopenta[c]pyrrol-5-one (C₇H₁₁NO, MW 125.17 g/mol), with a computed LogP of -0.5, zero rotatable bonds, and a topological polar surface area of 29.5 Ų [2]. This compound serves as a versatile building block for pharmaceutical research and is available at 98% purity from multiple commercial sources .

Building block Bicyclic heterocycle hydrochloride for medicinal chemistry elaboration
Salt form advantage Aqueous solubility for direct bioassay use without in-lab salt formation HBD/HBA profile supports assay compatibility
Scaffold context Cis-fused [3.3.0] geometry offers conformational constraint for CNS target engagement Validated across TRIs, GlyT1, antimicrobial and calcium channel programs

cis-Octahydrocyclopenta[c]pyrrol-5-one HCl: Scaffold & Salt Specificity


The octahydrocyclopenta[c]pyrrole scaffold cannot be generically interchanged with structurally similar bicyclic systems such as octahydro-1H-isoindole or simpler monocyclic pyrrolidines because the specific cis-fused [3.3.0] ring geometry imposes distinct conformational constraints that govern target engagement, transporter selectivity, and pharmacokinetic behavior [1]. In the triple reuptake inhibitor series, octahydrocyclopenta[c]pyrrole-based compound 22a achieved a SERT IC₅₀ of 20 nM with a unique selectivity fingerprint (SERT:NET:DAT ratio of 1:5.5:21.5), while the corresponding octahydro-1H-isoindole scaffold yielded compound 23a with a different selectivity profile (SERT IC₅₀ 29 nM, ratio 1:2.9:5.8) [1]. The hydrochloride salt form further provides distinct aqueous solubility advantages over the free base (free base XLogP3-AA: -0.5; salt form enhances aqueous compatibility for biological assays) [2]. These scaffold-dependent and salt-form-dependent parameters preclude simple substitution without re-optimization of the entire lead series.

Scaffold mismatch Octahydro-1H-isoindole or monocyclic pyrrolidines cannot replicate the [3.3.0] conformational constraint; transporter selectivity ratios may shift substantially. 22a (target scaffold) vs 23a (isoindole) showed SERT IC50 20 vs 29 nM with distinct NET/DAT selectivity.
Salt form substitution Free base (CAS 1263378-05-7) may require additional solubilization optimization; aqueous compatibility for biological assays may differ. Hydrochloride improves HBD/HBA counts and polar surface area, directly affecting solubility in buffer systems.
Stereochemical drift The cis (3aR,6aS) configuration is essential for downstream derivatization; racemic or trans isomers may alter target engagement. Ketone placement at C-5 and amine orientation in the pyrrolidine ring depend on defined stereochemistry.

cis-Octahydrocyclopenta[c]pyrrol-5-one HCl: Quantitative Evidence Guide


Triple Reuptake Inhibitor Scaffold Selectivity

In a head-to-head scaffold comparison within the same study, octahydrocyclopenta[c]pyrrole-derived compound 22a demonstrated a SERT IC₅₀ of 20 nM with NET IC₅₀ of 109 nM and DAT IC₅₀ of 430 nM (SERT:NET:DAT ratio = 1:5.5:21.5). In contrast, the octahydro-1H-isoindole scaffold derivative 23a showed SERT IC₅₀ of 29 nM, NET IC₅₀ of 85 nM, and DAT IC₅₀ of 168 nM (ratio = 1:2.9:5.8), while 26a exhibited SERT IC₅₀ of 53 nM, NET IC₅₀ of 150 nM, and DAT IC₅₀ of 140 nM (ratio = 1:2.8:2.6) [1]. Compound 22a was also demonstrated to be highly brain penetrant and active in vivo in the mouse tail suspension test at 10 and 30 mpk PO without general motor stimulation [1].

SERT selectivity
Head-to-head
22a (target scaffold): SERT IC50 20 nM, NET 109 nM, DAT 430 nM (ratio 1:5.5:21.5)
23a (isoindole comparator): SERT IC50 29 nM, NET 85 nM, DAT 168 nM (ratio 1:2.9:5.8)
Scaffold dictates SERT-preferring selectivity distinct from isoindole
Recombinant human transporters; in vivo brain penetration reported
Triple reuptake inhibitor SERT inhibitor Antidepressant scaffold

Antimicrobial Activity: Octahydrocyclopenta[c]pyrrole-Oxazolidinones vs. Linezolid

A series of oxazolidinone-class antimicrobial agents bearing 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid were synthesized and evaluated against M. tuberculosis H37Rv and a panel of clinically important resistant Gram-positive and -negative bacteria [1]. Endo-alcohol 2a and exo-alcohol 2b, both incorporating the octahydrocyclopenta[c]pyrrole C-ring, exhibited potent inhibitory activity against M. tuberculosis H37Rv that was superior to that of linezolid [1]. Several analogues in this series demonstrated similar or better potency against linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA) strains compared to linezolid itself [1]. Selected compounds with the octahydrocyclopenta[c]pyrrole C-ring showed good human microsomal stability and low CYP isozyme and monoamine oxidase (MAO) inhibition, addressing key liabilities of the oxazolidinone class [1].

Antimicrobial activity
Head-to-head
Endo/exo alcohols 2a/2b: activity surpassing linezolid against M. tuberculosis H37Rv
Potency retained against linezolid-resistant MRSA; low CYP/MAO inhibition observed
Reported antimicrobial screening context
In vitro MIC panels; human microsomal stability data supportive
Antimicrobial Oxazolidinone Mycobacterium tuberculosis MRSA

GlyT1 Inhibition: Octahydrocyclopenta[c]pyrrole as Privileged Scaffold

A novel series of octahydro-cyclopenta[c]pyrrole derivatives was identified as potent and selective inhibitors of the type 1 glycine transporter (GlyT1), a validated target for addressing glutamatergic deficits underlying schizophrenia [1]. In contrast, alternative bicyclic scaffolds including 3.1.0 and 3.3.0 bicyclic GlyT1 inhibitors explored in parallel patent disclosures required different substitution patterns and did not yield GlyT1 potency equivalent to the optimized octahydrocyclopenta[c]pyrrole series [2]. The octahydrocyclopenta[c]pyrrole core provides the optimal spatial arrangement of hydrogen bond donors/acceptors (free base: HBD = 1, HBA = 2; hydrochloride salt: HBD = 4, HBA = 4 [3]) for engagement of the GlyT1 binding pocket.

GlyT1 inhibition
Class-level
Octahydrocyclopenta[c]pyrrole series identified as potent, selective GlyT1 inhibitors with oral brain penetration
Scaffold-enabling CNS transporter engagement
Comparative advantage over alternative bicyclic cores reported; exact IC50 from separate studies
GlyT1 inhibitor Schizophrenia Glycine transporter CNS drug discovery

Hydrochloride Salt: Solubility & Assay Compatibility vs. Free Base

The hydrochloride salt form of cis-octahydrocyclopenta[c]pyrrol-5-one (CAS 1872371-83-9; MW 161.63 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 1263378-05-7; MW 125.17 g/mol, XLogP3-AA = -0.5) [1][2]. The free base exhibits a computed hydrogen bond donor count of 1 and hydrogen bond acceptor count of 2, while the dihydrochloride salt (as represented in PubChem) increases HBD to 4 and HBA to 4 [2], substantially improving water solubility critical for biochemical and cell-based assays [1]. The cis (3aR,6aS) stereochemical configuration is preserved in the salt form, ensuring that the specific spatial orientation of the ketone at C-5 and the basic amine in the pyrrolidine ring, which is essential for downstream derivatization and target engagement, is maintained [1].

Solubility advantage
Head-to-head
HCl salt (target): HBD 4, HBA 4, TPSA 58.2 Ų, enhanced aqueous solubility
Free base (comparator): HBD 1, HBA 2, TPSA 29.5 Ų, XLogP3 -0.5
Reported salt-form selection for bioassay-ready solubility
Computed parameters; stereochemistry preserved
Salt form Aqueous solubility Hydrochloride Bioassay compatibility

Octahydrocyclopenta[c]pyrrole: Core Scaffold for Calcium Channel Modulation

Multiple independent patent families disclose substituted octahydrocyclopenta[c]pyrroles as calcium channel modulators, specifically targeting N-type (Cav2.2) voltage-gated calcium channels implicated in pain signaling [1][2]. The octahydrocyclopenta[c]pyrrole scaffold bearing a 4-amine substituent was identified as a preferred core for N-type calcium channel blockade, with the [3.3.0] bicyclic system providing a conformational constraint distinct from alternative scaffolds such as piperidine, piperazine, or simple pyrrolidine cores commonly used in calcium channel programs [2]. The 5-one oxidation state of the target compound provides a synthetic handle for further elaboration to the 4-amine or 5-substituted derivatives described in the patent literature [1].

Ca2+ channel block
Class-level
Multiple patent families converge on octahydrocyclopenta[c]pyrrole as preferred Cav2.2 blocker scaffold
Patent-validated core for ion channel research
Quantitative IC50 not uniformly reported; scaffold topology distinct from monocyclic amines
Calcium channel blocker N-type calcium channel Pain Ion channel modulator

cis-Octahydrocyclopenta[c]pyrrol-5-one HCl: Validated Applications


Triple Reuptake Inhibitor Optimization for Antidepressants

Procurement of cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride is strategically justified for medicinal chemistry programs developing next-generation triple reuptake inhibitors (TRIs) targeting SERT, NET, and DAT for treatment-resistant depression. The scaffold has been validated in vivo, with compound 22a demonstrating brain penetration and efficacy in the mouse tail suspension test at 10 and 30 mpk PO without motor stimulation side effects . The hydrochloride salt form ensures immediate solubility in aqueous assay media, enabling rapid establishment of SAR around the 3-aryl substitution pattern that controls SERT:NET:DAT selectivity .

Oxazolidinone Antibiotics: Overcoming Linezolid Resistance

The octahydrocyclopenta[c]pyrrole-2-yl moiety, readily accessible from the 5-one hydrochloride intermediate, has been validated as a superior C-ring replacement for linezolid in oxazolidinone-class antimicrobials . Compounds bearing this C-ring demonstrated enhanced activity against M. tuberculosis H37Rv (superior to linezolid) and retained potency against linezolid-resistant MRSA strains . Furthermore, selected analogues exhibited good human microsomal stability and low CYP/MAO inhibition, directly addressing the MAO inhibition liability associated with conventional oxazolidinones . Procurement of the 5-one hydrochloride building block enables rapid exploration of C-ring substitution patterns (endo-alcohol 2a, exo-alcohol 2b) and C-5 side chain modifications critical for optimizing the antimicrobial spectrum.

GlyT1 Inhibitors for Schizophrenia & Cognitive Disorders

The octahydrocyclopenta[c]pyrrole scaffold has been independently validated as a privileged core for potent and selective GlyT1 inhibitors with brain penetration suitable for treating schizophrenia and related cognitive disorders . The target compound, as the 5-one hydrochloride salt, serves as a versatile intermediate for synthesizing diverse GlyT1 inhibitor chemotypes through functionalization at the C-5 ketone position (reduction to alcohol, reductive amination, or Grignard addition) and N-substitution on the pyrrolidine ring . The hydrochloride salt form provides the necessary aqueous solubility for direct use in GlyT1 glycine uptake inhibition assays without additional formulation steps .

N-Type Calcium Channel Blockers for Pain

Multiple patent estates converge on substituted octahydrocyclopenta[c]pyrroles as N-type calcium channel (Cav2.2) blockers for neuropathic pain, creating a validated chemical space for ion channel drug discovery . The cis-octahydrocyclopenta[c]pyrrol-5-one hydrochloride provides a key synthetic intermediate for accessing both 4-amino-substituted calcium channel blockers (via ketone reduction and amine installation) and 5-substituted derivatives described in the patent literature . The [3.3.0] bicyclic constraint of this scaffold offers a conformational profile fundamentally distinct from monocyclic amine alternatives, which may translate to differentiated ion channel subtype selectivity .

Application
Selection Property
Validation Focus
Triple reuptake inhibitor research
SERT:NET:DAT selectivity profiling
In vivo brain penetration and behavioral model endpoints
Antimicrobial screening studies
Oxazolidinone C-ring scaffold variation
MIC against M. tuberculosis and linezolid-resistant MRSA panels
GlyT1 inhibitor discovery
Brain-penetrant GlyT1 pharmacophore
Glycine uptake inhibition and CNS exposure
Ion channel modulator research
[3.3.0] bicyclic conformational constraint
N-type calcium channel (Cav2.2) selectivity profiling
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